molecular formula C15H11N3O3S2 B2875187 N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide CAS No. 324759-08-2

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide

Cat. No.: B2875187
CAS No.: 324759-08-2
M. Wt: 345.39
InChI Key: AWNUUSMBQAQCPO-UHFFFAOYSA-N
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Description

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H11N3O3S2 and its molecular weight is 345.39. The purity is usually 95%.
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Scientific Research Applications

Radiosensitizers Development

Research by Threadgill et al. (1991) explored the synthesis of a series of nitrothiophenes with various substituents, evaluating their potential as radiosensitizers and bioreductively activated cytotoxins. The study identified compounds with tertiary amine bases or oxiranes in the side chain as potent radiosensitizers, highlighting the potential of nitrothiophene derivatives in enhancing radiotherapy efficacy (Threadgill et al., 1991).

Anticancer Activity

Several studies have focused on the synthesis and evaluation of thiophene derivatives for anticancer activity. Ravinaik et al. (2021) designed and synthesized a series of substituted benzamides, showing moderate to excellent anticancer activity against various cancer cell lines, suggesting the therapeutic potential of such derivatives (Ravinaik et al., 2021). Another study by Atta and Abdel‐Latif (2021) synthesized new thiophene, thiazolyl-thiophene, and thienopyridine derivatives, demonstrating significant in vitro cytotoxicity and highlighting the promise of thiophene-based compounds in cancer treatment (Atta & Abdel‐Latif, 2021).

Antileishmanial Activity

Sadat-Ebrahimi et al. (2019) developed novel 5-(nitrothiophene-2-yl)-1,3,4-thiadiazole derivatives and evaluated them as antileishmanial agents. One compound showed significant activity against L. major promastigotes, offering a new avenue for antileishmanial therapy (Sadat-Ebrahimi et al., 2019).

Synthesis and Biological Evaluation

The synthesis of thiophene derivatives and their biological evaluation has been a significant area of research. Abdel-Wahab et al. (2008) synthesized thiosemicarbazides, triazoles, and Schiff bases from methyl 2-(thiazol-2-ylcarbamoyl)acetate, showing promising antihypertensive α-blocking activity (Abdel-Wahab et al., 2008). Cai et al. (2016) evaluated novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives for their anticancer activity, identifying compounds with significant inhibitory activity against cancer cell lines (Cai et al., 2016).

Properties

IUPAC Name

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S2/c1-9-2-4-10(5-3-9)11-8-22-15(16-11)17-14(19)12-6-7-13(23-12)18(20)21/h2-8H,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWNUUSMBQAQCPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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